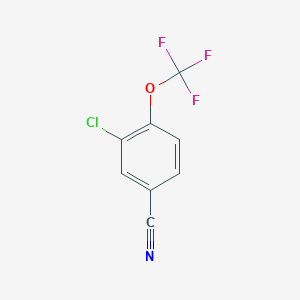

3-Chlor-4-(Trifluormethoxy)benzonitril

Übersicht

Beschreibung

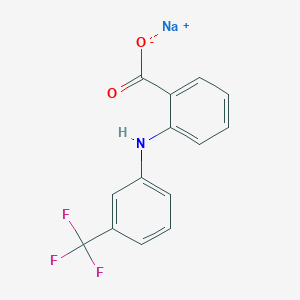

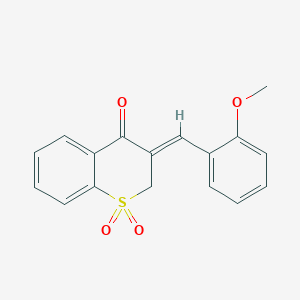

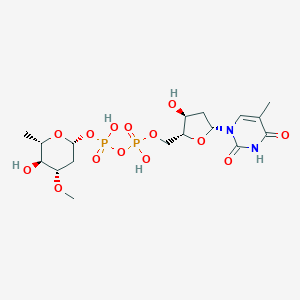

3-Chloro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO. It is a significant intermediate in organic synthesis, widely used in the pharmaceutical, pesticide, and chemical synthesis fields . The compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:

Pharmaceuticals: It is used in the synthesis of antibiotics, anti-cancer drugs, and anti-gout drugs.

Pesticides: The compound serves as an intermediate in the production of various pesticides.

Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a building block in various chemical reactions.

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that similar compounds have been found to participate in nickel-catalyzed arylcyanation reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that the compound should be stored in a sealed, dry environment at room temperature for optimal stability .

Vorbereitungsmethoden

3-Chloro-4-(trifluoromethoxy)benzonitrile is generally prepared through a multi-step synthetic route:

Reaction of p-phenol with thionyl chloride: This step generates p-phenol sulfoxide.

Reaction of p-phenol sulfoxide with trifluoroformic acid: This step produces 3-chloro-4-(trifluoromethoxy)benzonitrile.

Analyse Chemischer Reaktionen

3-Chloro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:

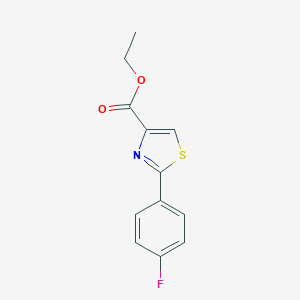

4-(Trifluoromethyl)benzonitrile: This compound is a key intermediate in the synthesis of fluvoxamine and participates in nickel-catalyzed arylcyanation reactions.

3-(Trifluoromethyl)benzonitrile:

The uniqueness of 3-Chloro-4-(trifluoromethoxy)benzonitrile lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKCOGUNHYXLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378745 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129604-26-8 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.